2-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzenecarboxylic acid
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Description
2-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzenecarboxylic acid is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might interact with transition metal catalysts such as palladium.
Mode of Action
In the context of SM cross-coupling reactions, the compound might undergo oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . .
Biochemical Pathways
The compound might be involved in carbon–carbon bond forming reactions, specifically the SM cross-coupling reaction . This reaction is a key step in many synthetic pathways, leading to the formation of complex organic molecules. The downstream effects would depend on the specific context of the reaction and the other reactants involved.
Pharmacokinetics
Similar compounds have been used in solid-phase microextraction of non-polar volatile organic compounds , suggesting that this compound might have significant interactions with non-polar substances.
Result of Action
The result of the compound’s action would depend on the specific context of its use. In the context of SM cross-coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds . This could lead to the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-(4-ethoxycarbonyl-3,5-dimethylpyrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-21-15(20)13-9(2)16-17(10(13)3)12-8-6-5-7-11(12)14(18)19/h5-8H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHNZHIGHWOEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=CC=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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